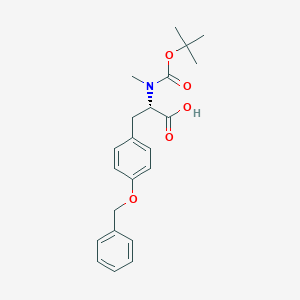

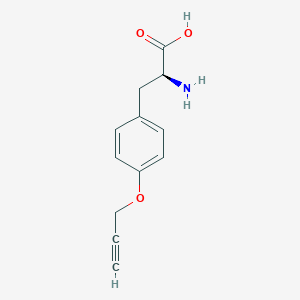

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

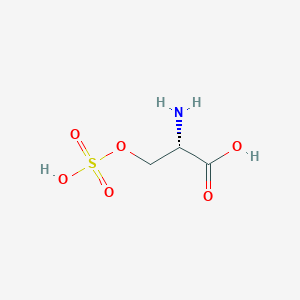

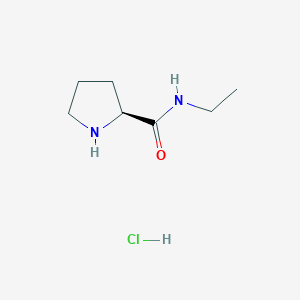

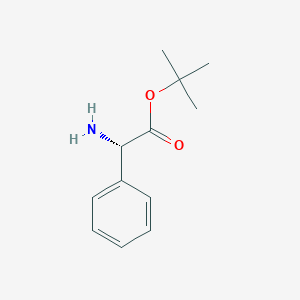

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a chemical compound with the CAS Number: 610794-20-2. It has a molecular weight of 219.24 and its linear formula is C12H13NO3 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is represented by the linear formula C12H13NO3 .

Physical And Chemical Properties Analysis

“(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid” is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

科学研究应用

-

Chemical Probe Synthesis

- Field : Organic Chemistry

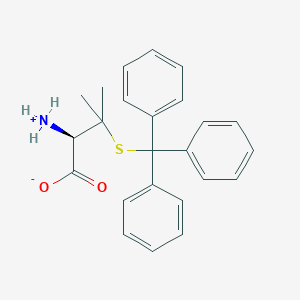

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

-

Chemical Probe Synthesis

- Field : Organic Chemistry

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

-

Chemical Probe Synthesis

- Field : Organic Chemistry

- Application : This compound is used as a trifunctional building block in the synthesis of chemical probes . It contains a light-activated benzophenone, an alkyne tag, and an amine synthetic handle .

- Method : The compound is appended to a ligand or pharmacophore through its amine linker . This allows for UV light-induced covalent modification of a biological target .

- Results : The alkyne tag allows for downstream applications .

-

Anti-tubercular Agents

- Field : Medicinal Chemistry

- Application : Compounds with similar structures have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

- Method : A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were synthesized .

- Results : Among the tested compounds, five compounds exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM . The most active compounds were found to be more active with IC 90 s ranging from 3.73 to 4.00 μM .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302-H315-H319-H335, which indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

属性

IUPAC Name |

(2S)-2-amino-3-(4-prop-2-ynoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-2-7-16-10-5-3-9(4-6-10)8-11(13)12(14)15/h1,3-6,11H,7-8,13H2,(H,14,15)/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSXMFBNJRFXRCX-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=C(C=C1)CC(C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460186 |

Source

|

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Amino-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoic acid | |

CAS RN |

610794-20-2 |

Source

|

| Record name | p-propargyloxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。